molecular formula C14H14Cl2N2O2 B14144056 3-(3,5-Dichlorophenyl)-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 88808-34-8

3-(3,5-Dichlorophenyl)-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B14144056
CAS No.: 88808-34-8
M. Wt: 313.2 g/mol
InChI Key: GYWLJFOZPUIWDE-UHFFFAOYSA-N
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Description

3-(3,5-Dichlorophenyl)-1,3-diazaspiro[4.5]decane-2,4-dione is a chemical compound known for its unique spirocyclic structure. This compound has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly as a selective agonist for certain receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dichlorophenyl)-1,3-diazaspiro[4.5]decane-2,4-dione typically involves the reaction of 3,5-dichloroaniline with a spirocyclic ketone under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The reaction mixture is then heated to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates followed by their cyclization. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dichlorophenyl)-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Halogenation and nitration are common substitution reactions for this compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-(3,5-Dichlorophenyl)-1,3-diazaspiro[4

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological receptors.

    Medicine: Explored as a potential therapeutic agent for neurological and psychiatric disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by selectively binding to specific receptors, such as delta opioid receptors. This binding triggers a cascade of intracellular events, leading to the modulation of signal transduction pathways. The molecular targets include G-protein coupled receptors and associated signaling proteins.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,8-Triazaspiro[4.5]decane-2,4-dione
  • 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives

Uniqueness

3-(3,5-Dichlorophenyl)-1,3-diazaspiro[4.5]decane-2,4-dione is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct pharmacological properties. Unlike its analogs, this compound exhibits selective agonism for certain receptors, making it a valuable candidate for drug development .

Properties

CAS No.

88808-34-8

Molecular Formula

C14H14Cl2N2O2

Molecular Weight

313.2 g/mol

IUPAC Name

3-(3,5-dichlorophenyl)-1,3-diazaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C14H14Cl2N2O2/c15-9-6-10(16)8-11(7-9)18-12(19)14(17-13(18)20)4-2-1-3-5-14/h6-8H,1-5H2,(H,17,20)

InChI Key

GYWLJFOZPUIWDE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(=O)N(C(=O)N2)C3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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